molecular formula C14H19N3OS B1416148 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-08-9

4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1416148
CAS No.: 1105189-08-9
M. Wt: 277.39 g/mol
InChI Key: IEJKLHDENZLSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a chemical compound supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications. This synthetic derivative belongs to the 2-aminobenzothiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of potential biological activities. The structure incorporates a morpholinoethyl side chain, a feature present in other research compounds that have been investigated for their interactions with key biological targets. Specifically, analogous benzothiazole derivatives bearing the morpholine moiety have been studied as potential modulators of enzyme systems, including the PI3K/AKT/mTOR signaling pathway, which is a critical network in cancer cell proliferation, survival, and metabolism . Research on similar structures suggests this compound may be of interest in oncology research, particularly for investigating lung and breast cancer cell lines . Its mechanism of action, while not confirmed for this specific molecule, could be related to the inhibition of kinases such as PI3Kγ, or other related targets like CDK2, Akt, and mTOR, based on the documented activity of structurally related molecules . Researchers can utilize this compound as a building block for further synthetic elaboration or as a reference standard in biological screening assays to explore new therapeutic avenues.

Properties

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-11-3-2-4-12-13(11)16-14(19-12)15-5-6-17-7-9-18-10-8-17/h2-4H,5-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJKLHDENZLSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

The following table summarizes key structural analogs and their modifications:

Compound Name Substituent at Benzothiazole 4-position Side Chain at 2-Amine Position Key References
4-Methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Methyl 2-Morpholin-4-ylethyl
4-Ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Ethyl 2-Morpholin-4-ylethyl
6-Ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Ethyl (at 6-position) 2-Morpholin-4-ylethyl
4-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Fluoro 2-Morpholin-4-ylethyl
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine 4-Nitrophenyl Tosyl (para-toluenesulfonyl)

Key Observations :

  • Alkyl vs.
  • Positional Isomerism : The 6-ethyl analog may exhibit altered binding affinity due to steric effects compared to 4-substituted derivatives.
  • Halogenation : The 4-fluoro derivative introduces electronegativity, which could modulate reactivity and target interactions.

Pharmacological and Physicochemical Properties

Physicochemical Properties
  • Solubility : Morpholine derivatives generally exhibit improved aqueous solubility due to the morpholine ring's polarity. For example, the main compound's logP is likely lower than its ethyl analog (C15H21N3OS, MW 291.42 ), which has higher lipophilicity.
  • Synthetic Accessibility : The main compound and its analogs are synthesized via Mannich reactions or cyclization protocols, as seen in . The 4-fluoro derivative requires halogenation steps, adding complexity .

Biological Activity

4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS Number: 1105189-08-9) is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3OS, with a molecular weight of 277.39 g/mol. The compound features a benzothiazole core substituted with a morpholine group, which is believed to enhance its biological activity.

PropertyValue
CAS Number1105189-08-9
Molecular FormulaC14H19N3OS
Molecular Weight277.39 g/mol
Purity95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process generally includes:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the morpholine moiety is performed via nucleophilic substitution methods.

Antitumor Activity

Research has indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, related compounds have shown nanomolar in vitro activity against various cancer cell lines, including breast, ovarian, and colon cancers . The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance selectivity and potency against specific tumor types.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. Compounds similar to this compound have demonstrated dual inhibition of bacterial topoisomerases, which are crucial for bacterial DNA replication. Notably, lead compounds in this series have shown effective activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL .

Case Study 1: Antitumor Efficacy

A study focusing on a series of benzothiazole derivatives found that specific substitutions led to enhanced cytotoxicity against human breast cancer cell lines. The lead compound exhibited an IC50 value in the low nanomolar range, indicating potent antitumor activity .

Case Study 2: Antibacterial Mechanism

In a comparative study on antibacterial agents, this compound was evaluated for its ability to inhibit bacterial topoisomerases. The findings revealed that this compound effectively binds to the ATP-binding site of bacterial topoisomerases, disrupting their function and leading to bacterial cell death .

Preparation Methods

Method Overview:

The core benzothiazole structure can be synthesized via cyclization of substituted thioureas or related intermediates, followed by functionalization to introduce the methyl and morpholine-ethyl groups.

Stepwise Procedure:

  • Preparation of 2-Aminobenzothiazole Derivative:

    • Starting from 2-aminothiophenol and aromatic aldehydes or amino acids , benzothiazole rings are formed through condensation reactions.
    • For instance, 2-aminothiophenol reacts with substituted aldehydes in the presence of oxidizing agents or catalysts (e.g., PPA, Fe, or cerium compounds) to produce benzothiazole derivatives.
  • Methylation at the 4-Position:

    • The methyl group at the 4-position can be introduced via methylation using methyl iodide or dimethyl sulfate under basic conditions, targeting the benzothiazole ring.
  • Introduction of the Ethylmorpholine Side Chain:

    • The amino group at the 2-position is then alkylated with 2-chloroethyl derivatives bearing morpholine, typically via nucleophilic substitution reactions.
    • This step involves reacting the amino-functionalized benzothiazole with 2-chloroethyl morpholine in a suitable solvent (e.g., ethanol or DMF) under reflux conditions.

Research Findings:

  • The process avoids catalysts in some cases, simplifying purification.
  • The reaction conditions are optimized to prevent ring substitution or side reactions, ensuring high yield and purity.

Multi-step Synthesis Involving Intermediate Formation

Method Overview:

A more controlled approach involves synthesizing intermediates such as 2-methylbenzothiazole and 2-(2-morpholin-4-ylethyl)amine , then coupling these to form the final compound.

Stepwise Procedure:

  • Step 1: Synthesis of 2-Methylbenzothiazole

    • React o-tolylthiourea with chlorine or other halogenating agents to close the ring, as described in patent literature.
    • The process involves:
      • Preparing o-tolylthiourea from o-toluidine and ammonium rhodanide.
      • Treating with chlorine in a solvent like methylene chloride at low temperatures (-20°C to +15°C).
      • Refluxing to remove HCl and isolate 4-methyl-2-aminobenzothiazole hydrochloride.
      • Neutralization with sodium hydroxide yields 4-methyl-2-aminobenzothiazole.
  • Step 2: Alkylation with Morpholine Derivative

    • The amino group on the benzothiazole is then reacted with 2-chloroethyl morpholine under basic conditions, typically in ethanol or DMF, to form the target compound.

Research Findings:

  • This method emphasizes the use of chlorine as a ring-closing reagent without catalysts.
  • The process yields high purity compounds suitable for pharmaceutical applications, especially in dye synthesis.

Mannich-Type Reaction for Side-Chain Introduction

Method Overview:

The Mannich reaction, involving formaldehyde, morpholine, and the benzothiazole core, can be employed to introduce the (2-morpholin-4-ylethyl) side chain.

Procedure:

  • Dissolve benzothiazole derivative in methanol.
  • Add formaldehyde (35%) and morpholine in stoichiometric amounts.
  • Stir at room temperature for 2 hours, leading to the formation of the Mannich base.
  • The product precipitates out upon solvent removal and can be purified by recrystallization.

Research Findings:

  • This method provides regioselectivity and high yields.
  • It is particularly advantageous for large-scale synthesis due to operational simplicity.

Summary of Data and Conditions

Step Reagents & Conditions Yield Notes
Benzothiazole ring formation o-Toluidine + ammonium rhodanide + chlorine High Avoids catalysts, uses chlorine as ring-closing agent
Methylation at 4-position Methyl iodide or dimethyl sulfate Variable Ensures methyl substitution without ring degradation
Side chain alkylation 2-Chloroethyl morpholine Reflux in ethanol/DMF Nucleophilic substitution, high regioselectivity
Mannich reaction Formaldehyde + morpholine Room temp, 2 hrs Efficient side-chain introduction

Notes and Considerations

  • Purity Control: Reactions are monitored via TLC and NMR to ensure selective substitution.
  • Reaction Environment: Maintaining low temperatures during chlorination prevents over-halogenation.
  • Yield Optimization: Using excess morpholine and controlled addition of reagents enhances yields.
  • Safety Precautions: Chlorine gas handling requires appropriate safety measures, and solvents like methylene chloride should be used with proper ventilation.

Research Findings Summary

Research indicates that the synthesis of 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is feasible through multiple routes, primarily involving ring formation via chlorination of o-tolylthiourea derivatives, followed by alkylation with morpholine-containing reagents. The process benefits from avoiding catalysts, simplifying purification, and achieving high yields suitable for pharmaceutical and dye industries.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of 2-amino-4-methylbenzothiazole with 2-morpholinoethyl chloride. Key steps include:

  • Refluxing in ethanol or methanol with catalytic acetic acid to promote imine formation .
  • Optimizing reaction time (6–8 hours) and temperature (70–80°C) to improve yield (reported up to 65–75% in analogous thiazole syntheses) .
  • Purification via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key data should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for C=N (1620–1640 cm⁻¹), C-S (680–720 cm⁻¹), and morpholine N-H stretches (3300–3500 cm⁻¹) .
  • ¹H/¹³C NMR : Look for signals corresponding to the benzothiazole methyl group (δ ~2.5 ppm, singlet) and morpholine ethyl chain protons (δ ~2.4–3.7 ppm, multiplet) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with benzothiazole-morpholine cleavage .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s pharmacokinetic properties and target binding?

  • Methodological Answer :

  • Solubility and LogP : The morpholine group enhances water solubility due to its polarity, as demonstrated in analogues with calculated LogP values ~2.5–3.0 .
  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or phosphodiesterases). Morpholine’s oxygen atoms often form hydrogen bonds with active-site residues .
  • In Vitro Assays : Compare bioactivity of morpholine-containing derivatives vs. non-morpholine analogues to isolate its role .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., consistent cell lines, IC50 protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Metabolic Stability Tests : Use liver microsomes to assess if differences in activity stem from compound degradation .
  • Structural Analogues : Synthesize and test derivatives with incremental modifications (e.g., morpholine chain length) to identify structure-activity relationships .

Q. How can QSAR models guide the design of derivatives with improved efficacy?

  • Methodological Answer :

  • Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters .
  • Validation : Split datasets into training/test sets (e.g., 80:20) and use cross-validation (R² > 0.8 for robustness) .
  • Case Study : A QSAR model for thiazole antimicrobials identified electron-withdrawing groups at the 4-position as critical for activity (pIC50 = 5.2–6.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.